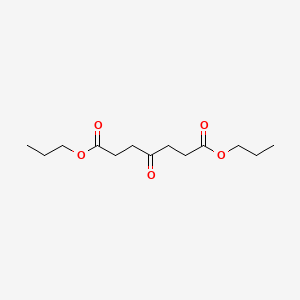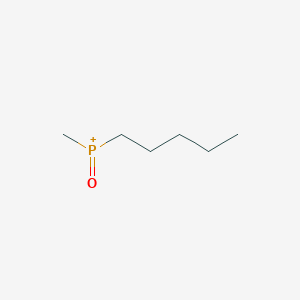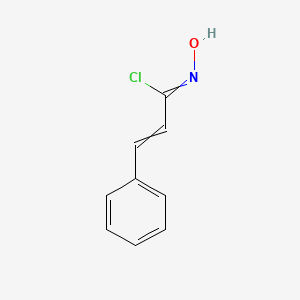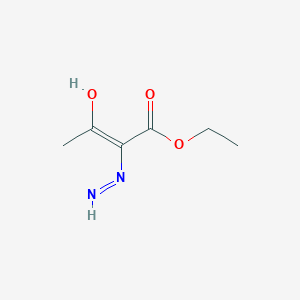![molecular formula C13H6Br2O2 B14317386 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 109410-75-5](/img/structure/B14317386.png)
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a polycyclic aromatic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]naphthalene core with two bromine atoms and a dione functional group. Its distinct chemical properties make it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene using molecular bromine under irradiation conditions. This process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a projector lamp at low temperatures (below 10°C). The resulting tetrabromide intermediate is then subjected to dehydrobromination to yield the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dione functional group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization and Aromatization: The compound can undergo cyclization and aromatization reactions, forming polycyclic aromatic hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with typical conditions including controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacophore in drug design, is ongoing.
作用機序
The mechanism of action of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with molecular targets through its bromine atoms and dione functional group. These interactions can lead to various chemical transformations, including nucleophilic substitution and redox reactions. The compound’s ability to undergo cyclization and aromatization also plays a role in its reactivity and applications .
類似化合物との比較
Similar Compounds
1H-cyclopenta[b]naphthalene: A related compound with a similar core structure but lacking the bromine atoms and dione functional group.
3H-cyclopenta[a]naphthalene: Another polycyclic aromatic hydrocarbon with a different arrangement of the cyclopenta ring.
Indene-based bicyclic isomers: Compounds such as (E)-5-(but-1-en-3-yn-1-yl)-1H-indene and (E)-6-(but-1-en-3-yn-1-yl)-1H-indene, which share structural similarities.
Uniqueness
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its significance.
特性
CAS番号 |
109410-75-5 |
|---|---|
分子式 |
C13H6Br2O2 |
分子量 |
353.99 g/mol |
IUPAC名 |
2,2-dibromocyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H6Br2O2/c14-13(15)11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(13)17/h1-6H |
InChIキー |
GNTLKXFUHOSVAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)

![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)



